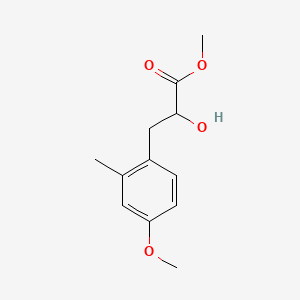
Methyl 2-hydroxy-3-(4-methoxy-2-methylphenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-hydroxy-3-(4-methoxy-2-methylphenyl)propanoate is an organic compound belonging to the class of esters It is characterized by the presence of a hydroxy group, a methoxy group, and a methyl group attached to a phenyl ring, which is further connected to a propanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-hydroxy-3-(4-methoxy-2-methylphenyl)propanoate typically involves the esterification of 2-hydroxy-3-(4-methoxy-2-methylphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process and reduce the need for corrosive liquid acids.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxy group is converted to a carbonyl group, forming a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol, where the ester group is converted to a primary alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where it is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as sodium iodide (NaI) in acetone or ammonia (NH3) in ethanol can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted esters or amines.
Wissenschaftliche Forschungsanwendungen
Methyl 2-hydroxy-3-(4-methoxy-2-methylphenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its pleasant odor and chemical stability.
Wirkmechanismus
The mechanism of action of methyl 2-hydroxy-3-(4-methoxy-2-methylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, its ester group allows it to participate in hydrolysis reactions, releasing the active hydroxy acid, which can further interact with cellular targets.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate: This compound has a similar structure but with an additional hydroxy group, which can enhance its reactivity and biological activity.
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: This compound differs in the position of the hydroxy group, which can affect its chemical properties and reactivity.
Methyl 2-hydroxy-3-(3-hydroxyphenyl)propanoate: This compound has a hydroxy group in a different position on the phenyl ring, leading to variations in its chemical behavior and applications.
Uniqueness: Methyl 2-hydroxy-3-(4-methoxy-2-methylphenyl)propanoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H16O4 |
|---|---|
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
methyl 2-hydroxy-3-(4-methoxy-2-methylphenyl)propanoate |
InChI |
InChI=1S/C12H16O4/c1-8-6-10(15-2)5-4-9(8)7-11(13)12(14)16-3/h4-6,11,13H,7H2,1-3H3 |
InChI-Schlüssel |
FPRWFBWRBIDVNT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OC)CC(C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


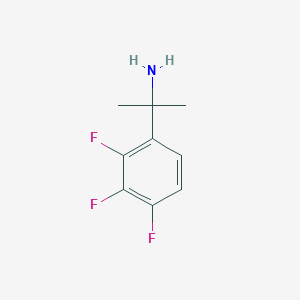
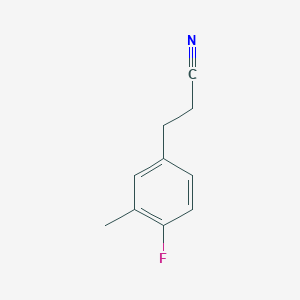
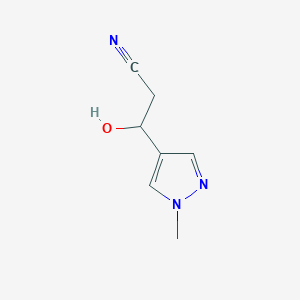
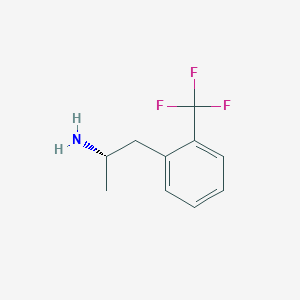
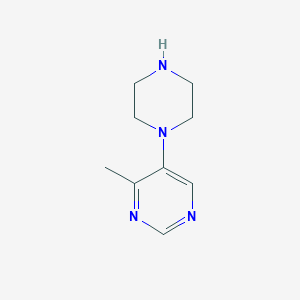
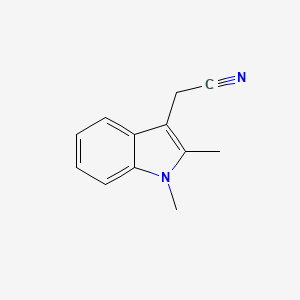
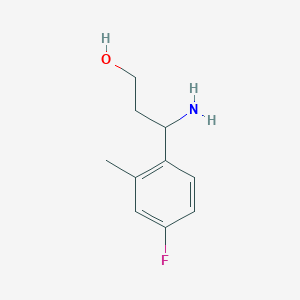
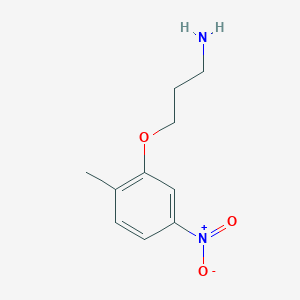


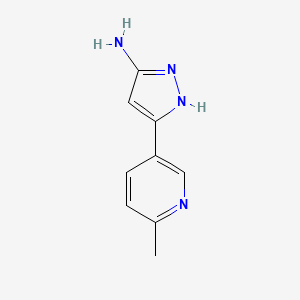
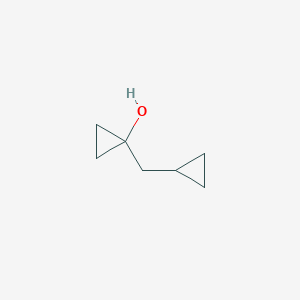
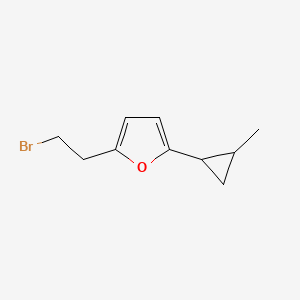
![lithium(1+)5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B13606458.png)
